5-Ethenyl-2-oxopyrrolidine-3-carboxamide

Catalog No.
S1521473
CAS No.
71107-19-2
M.F
C7H10N2O2
M. Wt
154.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethenyl-2-oxopyrrolidine-3-carboxamide

CAS Number

71107-19-2

Product Name

5-Ethenyl-2-oxopyrrolidine-3-carboxamide

IUPAC Name

5-ethenyl-2-oxopyrrolidine-3-carboxamide

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-2-4-3-5(6(8)10)7(11)9-4/h2,4-5H,1,3H2,(H2,8,10)(H,9,11)

InChI Key

XHRGUQBJMOCCMF-UHFFFAOYSA-N

SMILES

C=CC1CC(C(=O)N1)C(=O)N

Synonyms

5-Ethenyl-2-oxo-3-pyrrolidinecarboxamide

Canonical SMILES

C=CC1CC(C(=O)N1)C(=O)N

Drug Discovery

Scientific Field: Medicinal Chemistry

Summary of the Application: Pyrrolidine, a five-membered ring compound, is widely used in drug discovery for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application: The main scaffolds of the new derivatives were the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to side .

Results or Outcomes: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

Analgesic and Antihypoxic Effects

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties . They are potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .

Methods of Application: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines .

Results or Outcomes: The synthesized compounds possessed analgesic and antihypoxic effects of varying strength . This revealed the ability of the compounds to increase the lifespan and number of surviving animals under the conditions of the different hypoxic states .

Cell Division Stimulation

Scientific Field: Cell Biology

Summary of the Application: 1-Quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells . This suggests that these compounds could potentially be used in research related to cell growth and regeneration .

Methods of Application: The 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids were prepared using known methods . The specific methods of application in cell division stimulation would likely involve introducing these compounds to cell cultures and observing the effects .

Results or Outcomes: The results suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists . As a result, they exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

Pharmacological Activity

Scientific Field: Pharmacology

Summary of the Application: Compounds of the 5-oxopyrrolidine-3-carboxylic acids class were predicted to exhibit various types of pharmacological activity . This includes being potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .

Methods of Application: The compounds were prepared using known methods . The specific methods of application in pharmacological studies would likely involve introducing these compounds to various biological systems and observing the effects .

Results or Outcomes: The results suggested that these compounds exhibited arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

5-Ethenyl-2-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C7_7H10_{10}N2_2O2_2 and a molecular weight of approximately 154.17 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it includes an ethenyl group (vinyl group) at the 5-position, an oxo group at the 2-position, and a carboxamide functional group at the 3-position. The structure of this compound contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

. Notably, it can undergo:

  • Oxidation: This process can lead to the formation of corresponding oxides or other derivatives, enhancing its reactivity .
  • Condensation Reactions: It may react with various amines or alcohols to form amides or esters, respectively.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines .

These reactions are essential for modifying the compound to explore its derivatives and potential applications.

Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit significant biological activities, including anticancer and antimicrobial properties. Specifically, studies have shown that 5-oxopyrrolidine derivatives can target multidrug-resistant Gram-positive bacteria, making them promising candidates for developing new antibiotics . Additionally, these compounds may exhibit anti-inflammatory effects, further broadening their therapeutic potential .

The synthesis of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide involves several steps:

  • Starting Material Preparation: The synthesis often begins with readily available precursors such as itaconic acid or substituted anilines.
  • Formation of Pyrrolidine Ring: A key step typically involves cyclization reactions where the precursor reacts under specific conditions (e.g., heating with acid catalysts) to form the pyrrolidine structure.
  • Functionalization: Subsequent reactions introduce the ethenyl and carboxamide groups through methods like alkylation or acylation .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

5-Ethenyl-2-oxopyrrolidine-3-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as novel antimicrobial and anticancer agents.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Biotechnology: Due to its biological activity, it may find applications in developing therapeutic agents targeting specific diseases .

Interaction studies of 5-Ethenyl-2-oxopyrrolidine-3-carboxamide focus on its binding affinity with biological targets. Research has demonstrated that certain derivatives can effectively interact with enzymes or receptors involved in disease pathways. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against specific biological targets .

Several compounds share structural similarities with 5-Ethenyl-2-oxopyrrolidine-3-carboxamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Oxopyrrolidine-3-carboxylic acidContains a carboxylic acid instead of carboxamideMore polar; potential for different biological activity
1-(4-Aminophenyl)-5-oxopyrrolidineSubstituted aromatic ring at position 1Enhanced biological activity due to amino group
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-carboxamideContains additional methyl groups on the pyrrole ringIncreased lipophilicity; potential for better membrane permeability
VigabatrinA known antiepileptic drug with similar structural featuresEstablished therapeutic use; different mechanism of action

These compounds illustrate how variations in substituents and functional groups can lead to distinct biological profiles while retaining similar core structures .

UNII

75M1GUX3PY

Other CAS

71107-19-2

Wikipedia

5-ethenyl-2-oxopyrrolidine-3-carboxamide

Dates

Modify: 2023-08-15

Explore Compound Types